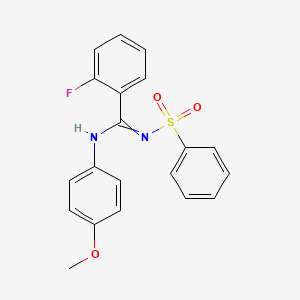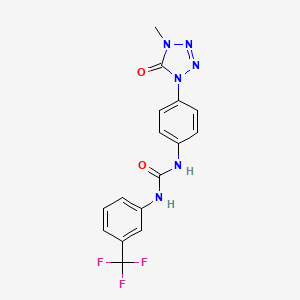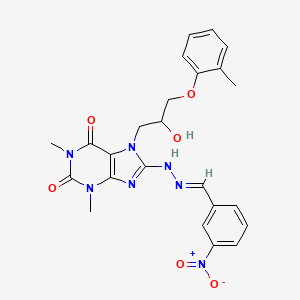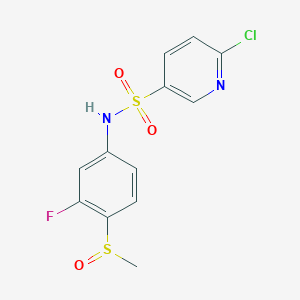
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCNB, and it belongs to the class of cyanobenzamide derivatives. CCNB is a potent inhibitor of the protein kinases, and it has been shown to have promising anticancer activity.
作用机制
The mechanism of action of CCNB involves the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. Protein kinases are involved in various cellular processes, including cell growth, differentiation, and apoptosis. CCNB inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain, which prevents the transfer of phosphate groups to target proteins. This inhibition leads to the disruption of cellular signaling pathways, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCNB has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of cellular signaling pathways. CCNB has also been shown to have anti-inflammatory and neuroprotective effects in animal models. However, the exact biochemical and physiological effects of CCNB are still under investigation, and further studies are needed to fully understand the potential applications of this compound.
实验室实验的优点和局限性
CCNB has several advantages for use in lab experiments, including its potent inhibitory activity against protein kinases, its potential applications in cancer research and drug discovery, and its ability to modulate cellular signaling pathways. However, there are also some limitations associated with the use of CCNB in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for the research on CCNB, including the development of new anticancer drugs based on CCNB, the identification of new protein kinase targets, and the investigation of the potential applications of CCNB in other fields, such as neurobiology and immunology. Further studies are also needed to fully understand the biochemical and physiological effects of CCNB and its potential limitations for use in lab experiments.
合成方法
The synthesis of CCNB involves several steps, including the preparation of the starting materials and the reaction conditions. The most common method used for the synthesis of CCNB is the reaction of 3-cyanobenzoyl chloride with 1-cyanocyclobutane in the presence of a base, followed by the reaction with N-methylamine. The product is then purified using column chromatography to obtain a pure form of CCNB.
科学研究应用
CCNB has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and chemical biology. In cancer research, CCNB has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinases. This inhibition leads to cell cycle arrest and apoptosis, which is a process of programmed cell death. CCNB has also been shown to have potential applications in drug discovery, as it can be used as a lead compound for the development of new anticancer drugs. In chemical biology, CCNB has been used as a tool to study the activity of protein kinases and their role in various cellular processes.
属性
IUPAC Name |
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17(14(10-16)6-3-7-14)13(18)12-5-2-4-11(8-12)9-15/h2,4-5,8H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVXSRCXXPVNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)C#N)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)

![1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445313.png)

![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)


![2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445323.png)


![(1alpha,5alpha,6alpha)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol Hydrochloride](/img/structure/B2445329.png)
![N-(4-{[(7-methoxy-2-oxochromen-4-yl)methyl]amino}phenyl)-N-methylacetamide](/img/structure/B2445330.png)
